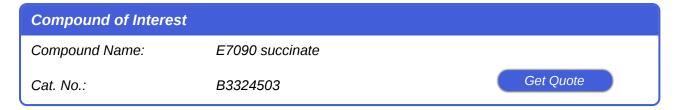


Application Notes and Protocols for Establishing E7090 Succinate Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

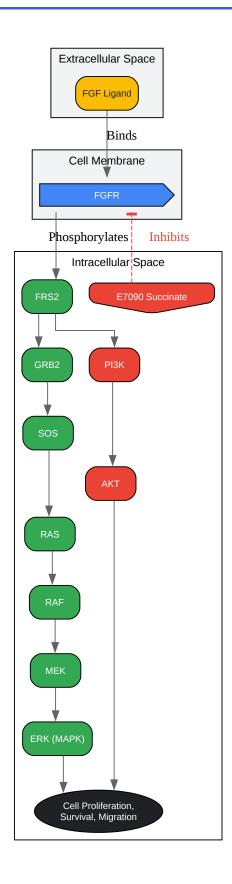
Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] FGFR signaling pathways are crucial in cell proliferation, survival, and migration, and their genetic aberrations have been implicated in various cancers.[4][5][6] **E7090 succinate** has shown significant anti-tumor activity in preclinical models, particularly those with FGFR genetic alterations.[4][7] These application notes provide detailed protocols for establishing subcutaneous mouse xenograft models using the SNU-16 human gastric cancer cell line, which harbors an FGFR2 amplification, to evaluate the in vivo efficacy of **E7090 succinate**.[4][8]

Mechanism of Action

E7090 succinate selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] This inhibition blocks the phosphorylation of FGFR and downstream signaling molecules, primarily through the RAS-MAPK and PI3K-AKT pathways, leading to the suppression of tumor cell proliferation and growth.[2][4][5]





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Figure 1: E7090 Succinate Inhibition of the FGFR Signaling Pathway.



Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **E7090 succinate**.

Table 1: In Vitro Inhibitory Activity of E7090 Succinate

Parameter	Cell Line	IC50 Value (nmol/L)
FGFR Phosphorylation	SNU-16	1.2[4]
Cell Proliferation	SNU-16	5.7[2][4]

Table 2: In Vivo Anti-Tumor Efficacy of **E7090 Succinate** in SNU-16 Xenograft Model

Dose (mg/kg, oral, once daily)	Treatment Duration (days)	Tumor Growth Inhibition (%)
6.25	14	Significant inhibition observed[4]
12.5	14	Dose-dependent inhibition[4]
25	14	Dose-dependent inhibition[4]
50	14	Significant inhibition observed[4]

Experimental Protocols Cell Line Culture

Cell Line: SNU-16 (Human Gastric Carcinoma) This cell line is recommended due to its documented FGFR2 gene amplification and sensitivity to **E7090 succinate**.[4][8]

Culture Medium:

- RPMI-1640 Medium[9]
- 10% Fetal Bovine Serum (FBS)[9]



100 U/mL Penicillin and 100 µg/mL Streptomycin[9]

Culture Conditions:

- Culture the SNU-16 cells in a humidified incubator at 37°C with 5% CO2.[9]
- Maintain cells in a logarithmic growth phase for all experiments.[10]
- Subculture cells every 2-3 days or when they reach 80-90% confluency.

Animal Model

Species: Female athymic nude mice (nu/nu) or SCID mice Age: 6-8 weeks Housing: Maintain mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[4] All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Implantation Workflow



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Figure 2: Experimental Workflow for Establishing SNU-16 Xenografts.

Detailed Protocol for Xenograft Establishment

- Cell Preparation:
 - Harvest SNU-16 cells during their logarithmic growth phase.
 - Wash the cells with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in Hank's Balanced Salt Solution (HBSS).[4]



- Perform a viable cell count using a hemocytometer or automated cell counter.
- \circ On ice, mix the cell suspension with an equal volume of Matrigel to achieve a final concentration of 3.6 x 10⁷ to 9.0 x 10⁷ cells/mL.[4]
- Tumor Cell Implantation:
 - Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
 - Subcutaneously inject 0.1 mL of the cell/Matrigel suspension into the right flank of each mouse.[4]
- Tumor Growth Monitoring and Treatment:
 - Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-3 weeks.[11]
 - Once tumors reach a volume of approximately 100-300 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).[4]
 - Prepare E7090 succinate by dissolving it in distilled water.[4] The vehicle control will be distilled water.
 - Administer E7090 succinate orally once daily at the desired doses (e.g., 6.25, 12.5, 25, 50 mg/kg).[4] The administration volume should be calculated based on the mouse's body weight (e.g., 0.1 mL/10 g body weight).[4]
 - Measure tumor dimensions and mouse body weight 2-3 times per week using digital calipers.[12]
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length (mm) x [Width (mm)]².[4][11][12]
 - Continue treatment for the specified duration (e.g., 14 days).[4]

Pharmacodynamic Analysis (Optional)



To confirm target engagement, tumors can be collected at specified time points after the final dose for Western blot analysis of phosphorylated FGFR and downstream signaling proteins like p-ERK and p-AKT.[2][4]

Conclusion

This document provides a comprehensive guide for establishing **E7090 succinate** mouse xenograft models using the SNU-16 cell line. Adherence to these detailed protocols will enable researchers to robustly evaluate the in vivo anti-tumor efficacy of **E7090 succinate** and similar FGFR inhibitors. Careful monitoring of tumor growth and animal welfare is critical for obtaining reliable and reproducible data.

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